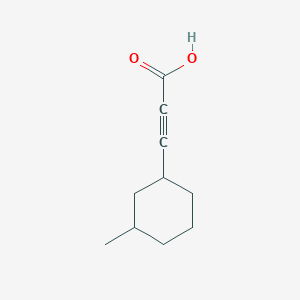
3-(3-Methylcyclohexyl)prop-2-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methylcyclohexyl)prop-2-ynoic acid is an organic compound with the molecular formula C10H14O2. It is a derivative of propiolic acid, characterized by the presence of a cyclohexyl ring substituted with a methyl group at the third position and a prop-2-ynoic acid moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylcyclohexyl)prop-2-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methylcyclohexanol, which is commercially available or can be synthesized from cyclohexene.
Oxidation: The 3-methylcyclohexanol is oxidized to 3-methylcyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide.
Alkyne Formation: The 3-methylcyclohexanone undergoes a Favorskii rearrangement in the presence of a strong base like sodium amide to form 3-(3-methylcyclohexyl)propyne.
Carboxylation: The final step involves the carboxylation of 3-(3-methylcyclohexyl)propyne using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
化学反应分析
Types of Reactions
3-(3-Methylcyclohexyl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Sodium amide, organolithium reagents.
Major Products
Oxidation: 3-(3-Methylcyclohexyl)propanoic acid.
Reduction: 3-(3-Methylcyclohexyl)propene or 3-(3-Methylcyclohexyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(3-Methylcyclohexyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Methylcyclohexyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Propiolic Acid: The simplest acetylenic carboxylic acid, used as a precursor in organic synthesis.
3-Methylcyclohexanol: A starting material for the synthesis of 3-(3-Methylcyclohexyl)prop-2-ynoic acid.
3-Methylcyclohexanone: An intermediate in the synthesis of the target compound.
Uniqueness
This compound is unique due to the presence of both a cyclohexyl ring and an alkyne group, which imparts distinct reactivity and potential biological activity. Its structural features allow for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
3-(3-methylcyclohexyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H14O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h8-9H,2-4,7H2,1H3,(H,11,12) |
InChI 键 |
SXYAYEVUEONNGF-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)C#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13187984.png)

![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
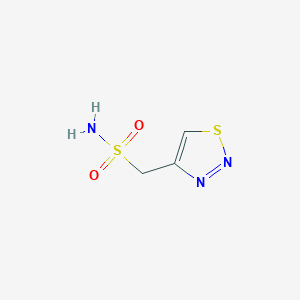
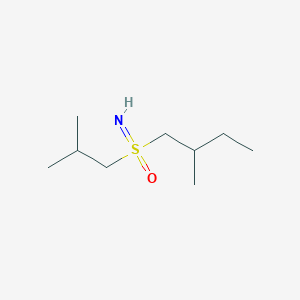

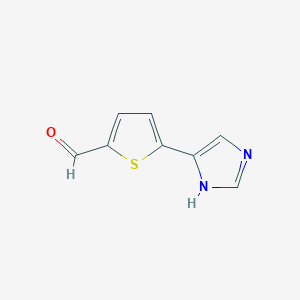
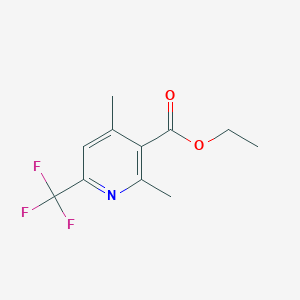
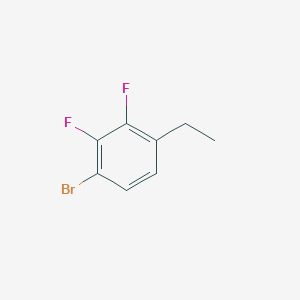

![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)



